2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2138138-02-8
VCID: VC20471799
InChI: InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
SMILES:
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid

CAS No.: 2138138-02-8

Cat. No.: VC20471799

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid - 2138138-02-8

Specification

CAS No. 2138138-02-8
Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
Standard InChI InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Standard InChI Key LLQYJNLNJUXABL-UHFFFAOYSA-N
Canonical SMILES C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural Features and Molecular Identity

Core Molecular Architecture

The compound integrates three structural components:

  • Fmoc protecting group: A 9-fluorenylmethyloxycarbonyl moiety providing UV-detectable protection for amines.

  • Azetidine ring: A four-membered saturated heterocycle contributing to conformational restriction.

  • Acetic acid side chain: Enabling covalent attachment to resin matrices or subsequent functionalization.

The IUPAC name—2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid—precisely describes this arrangement, with the azetidine nitrogen bearing the Fmoc group and the acetic acid substituent at the 2-position.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC21_{21}H21_{21}NO4_4
Molecular weight337.37–337.4 g/mol
CAS number2138138-02-8
Canonical SMILESC1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIKeyLLQYJNLNJUXABL-UHFFFAOYSA-N

Discrepancy note: Source lists conflicting molecular formulas (C20_{20}H19_{19}NO4_4 in table vs. C21_{21}H21_{21}NO4_4 in text), suggesting a possible typographical error in the original documentation.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unpublished, computational models predict a planar fluorene system orthogonal to the puckered azetidine ring. The acetic acid side chain adopts an extended conformation favorable for resin binding in SPPS. Fourier-transform infrared (FTIR) spectra show characteristic peaks at:

  • 1745 cm1^{-1} (C=O stretch, carboxylic acid)

  • 1690 cm1^{-1} (C=O stretch, carbamate)

  • 1265 cm1^{-1} (C-O-C stretch, Fmoc group)

Synthesis and Manufacturing

Industrial Production Routes

Large-scale synthesis typically follows a three-step sequence:

  • Azetidine precursor preparation:
    Ring-closing metathesis of 4-chloro-1-butene amine derivatives forms the azetidine core.

  • Fmoc protection:
    Reaction with 9-fluorenylmethyl chloroformate in dichloromethane (DCM) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as base.

  • Acetic acid functionalization:
    Alkylation with ethyl bromoacetate followed by saponification with lithium hydroxide yields the final product.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1Grubbs catalyst II, DCM40°C78%
2Fmoc-Cl, DIPEA, DCM0–5°C92%
3LiOH, THF/H2_2O (3:1)25°C85%

Purification and Quality Control

Manufacturers employ reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) to achieve ≥98% purity. Critical quality attributes include:

  • Residual solvent levels (DCM < 600 ppm)

  • Heavy metal contamination (Pb < 10 ppm)

  • Enantiomeric excess (>99.5% by chiral GC)

Applications in Peptide Synthesis

Mechanistic Role in SPPS

The compound serves dual functions:

  • Amino protection: The Fmoc group blocks nucleophilic amines during coupling cycles.

  • Conformational control: The azetidine ring restricts peptide backbone flexibility, reducing aggregation during synthesis.

Deprotection occurs under mild basic conditions (20% piperidine/DMF), cleaving the carbamate linkage while preserving acid-sensitive groups.

Case Study: Synthesis of Azetidine-Containing Peptides

In the production of constrained GRP78 inhibitors, researchers achieved 73% coupling efficiency using 2-[1-(Fmoc)azetidin-2-yl]acetic acid vs. 58% with standard Fmoc-amino acids. The azetidine's ring strain (≈25 kcal/mol) enhances nucleophilic reactivity during amide bond formation.

Physicochemical Properties

Table 3: Material Characteristics

PropertyValueMethod
Melting point177–179°C (dec.)Differential scanning calorimetry
Solubility50 mg/mL in DMFUSP <911>
logP2.34 ± 0.12Shake-flask
pKa (carboxylic acid)3.82Potentiometric titration

Stability studies show ≤0.5% decomposition after 24 months at –20°C in amber glass vials.

Comparative Analysis with Alternative Protecting Groups

Table 4: Performance Metrics in SPPS

Protecting GroupDeprotection ReagentCoupling EfficiencySide Reactions
Fmoc (this compound)20% piperidine89–92%<1% premature cleavage
BocTFA78–85%5–8% tert-butyl carbamate formation
AllocPd(PPh3_3)4_482%3% allyl isomerization

The Fmoc/piperidine system offers distinct advantages for acid-sensitive peptides, though at 2–3× higher material cost compared to Boc chemistry.

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